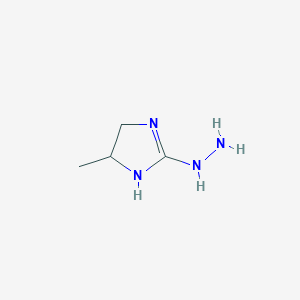

2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C4H10N4 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a suitable imidazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Scientific Research Applications

2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide: A similar compound with a different counterion.

1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Another imidazole derivative with a phenylmethyl group

Uniqueness

2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole is unique due to its specific hydrazinyl and methyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Biological Activity

2-Hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole (C4H10N4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C4H10N4

- Molecular Weight : 187.07 g/mol

- Structure : The compound features a dihydroimidazole ring with hydrazine functionality, which is crucial for its biological activity.

This compound exerts its biological effects through various mechanisms:

- Enzyme Inhibition : It is believed to inhibit specific enzymes involved in cellular processes, potentially interfering with DNA synthesis and cellular metabolism.

- Antimicrobial Activity : The compound shows promise against various microbial strains, likely due to its ability to disrupt microbial cell functions.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The following table summarizes the findings from various studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Moderate Activity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study evaluated its effects on liver carcinoma (HEPG2) cells, revealing significant cytotoxicity. Results indicated an IC50 value comparable to established chemotherapeutics:

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of this compound against several bacterial and fungal strains. The compound showed varying degrees of inhibition, indicating potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro tests on HEPG2 cells demonstrated that the compound induced apoptosis at concentrations that were not toxic to normal cells, suggesting a selective action against cancerous tissues.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the hydrazine moiety or substituents on the imidazole ring can enhance or diminish its potency. Studies have shown that:

- Substituents that increase electron density on the imidazole ring tend to improve anticancer activity.

- The presence of halogens or alkyl groups can modulate antimicrobial efficacy.

Properties

Molecular Formula |

C4H10N4 |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine |

InChI |

InChI=1S/C4H10N4/c1-3-2-6-4(7-3)8-5/h3H,2,5H2,1H3,(H2,6,7,8) |

InChI Key |

CIBLXTODNUIZIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C(N1)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.